Hexylamine, N-propyl-

Catalog No.
S14270355
CAS No.
20193-23-1
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylamine, N-propyl-

CAS Number

20193-23-1

Product Name

Hexylamine, N-propyl-

IUPAC Name

N-propylhexan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-3-5-6-7-9-10-8-4-2/h10H,3-9H2,1-2H3

InChI Key

WBLXZSQLBOFHAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCC

Hexylamine, N-propyl- is an organic compound classified as an amine. Its chemical formula is C9H21NC_9H_{21}N, and it is also known by various names, including 1-hexanamine, N-propyl- and propylhexylamine. This compound features a hexyl group attached to a nitrogen atom that is also bonded to a propyl group. It appears as a colorless liquid with a characteristic amine odor and is soluble in organic solvents but less so in water due to its hydrophobic nature.

Typical of amines:

  • Oxidation: This compound can be oxidized to form corresponding amides or nitriles. For instance, it can be reacted with oxidizing agents like potassium permanganate to yield hexanenitrile.
  • Acid-Base Reactions: As a weak base, hexylamine can react with acids to form salts. The base dissociation constant (KbK_b) indicates its basicity, which is approximately 4.7×1044.7\times 10^{-4} .
  • Nucleophilic Substitution: Hexylamine can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

Several methods exist for synthesizing hexylamine, N-propyl-. Common approaches include:

  • Alkylation of Ammonia: Reacting ammonia with 1-bromohexane and 1-bromopropane under suitable conditions can yield hexylamine, N-propyl-.
  • Reduction of Hexanamide: Hexanamide can be reduced using lithium aluminum hydride or other reducing agents to produce hexylamine.
  • Direct Amination: Hexanol can be reacted with ammonia in the presence of a catalyst at elevated temperatures to yield the amine product.

Hexylamine, N-propyl- has several applications across different fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Corrosion Inhibitors: The compound is utilized in formulations to prevent corrosion in metals.
  • Surfactants: It finds use in producing surfactants for detergents and emulsifiers.

Interaction studies involving hexylamine, N-propyl- primarily focus on its reactivity with other chemical species:

  • Reactivity with Oxidizers: Hexylamine can react violently with strong oxidizers, necessitating careful handling .
  • Complex Formation: It may form complexes with transition metals, which can alter its reactivity and stability.

Hexylamine, N-propyl- has several structural analogs that share similar properties but differ in their functional groups or chain lengths. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PropylamineC3H9NC_3H_9NShorter carbon chain; simpler structure
HexylamineC6H15NC_6H_{15}NLacks the propyl group; longer carbon chain
ButyldiamineC4H12N2C_4H_{12}N_2Contains two amine groups; more reactive
OctylamineC8H19NC_8H_{19}NLonger carbon chain; increased hydrophobicity

Uniqueness of Hexylamine, N-propyl-

Hexylamine, N-propyl- is unique due to its combination of a medium-length carbon chain (nine carbons total) and its dual alkane structure (hexane plus propylene), which influences its physical properties such as boiling point and solubility compared to shorter or longer chain amines. This structural configuration also affects its reactivity and potential applications in various chemical processes.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

143.167399674 g/mol

Monoisotopic Mass

143.167399674 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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